3-Amino-3-(pyrimidin-4-yl)propanamide is a compound with significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of compounds known as amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The specific structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. This unique structure imparts distinct chemical properties and biological activities.
The compound can be synthesized through various methods involving the reaction of pyrimidine derivatives with amines. It is classified as an organic compound and falls under the category of pharmaceutical intermediates, often used in the synthesis of biologically active molecules. The molecular formula for 3-Amino-3-(pyrimidin-4-yl)propanamide is C7H10N4O, with a molecular weight of 166.18 g/mol.
The synthesis of 3-Amino-3-(pyrimidin-4-yl)propanamide typically involves several steps:
The synthetic routes often involve:
The molecular structure of 3-Amino-3-(pyrimidin-4-yl)propanamide can be represented by its IUPAC name and various structural formulas:
The compound features a central propanamide chain with an amino group and a pyrimidine ring attached, which significantly influences its reactivity and biological interactions.
3-Amino-3-(pyrimidin-4-yl)propanamide is involved in several chemical reactions:
The mechanism of action for 3-Amino-3-(pyrimidin-4-yl)propanamide involves its interaction with various molecular targets within biological systems:
Property | Value |
---|---|
Molecular Weight | 166.18 g/mol |
Melting Point | ~484–486 K |
Solubility | Soluble in DMF, water |
3-Amino-3-(pyrimidin-4-yl)propanamide has several applications in scientific research:
Recent advances in synthetic chemistry have enabled efficient routes to 3-amino-3-(pyrimidin-4-yl)propanamide (molecular formula: C₇H₁₀N₄O, PubChem CID: 63986029) . A prominent method involves multi-step functionalization of pyrimidine precursors, where 3-methylpyridine serves as the core building block. Alkylation or amination reactions generate key intermediates, followed by amidation to install the propanamide moiety under controlled pH and temperature conditions [2]. Industrial-scale synthesis employs catalytic hydrogenation and continuous flow reactors to enhance yield (>70%) and purity (>98%), while chromatography techniques address purification challenges posed by polar intermediates [6] [9].
Notably, Patent US8859756B2 discloses phosphorus-assisted coupling strategies that enable C–N bond formation at the pyrimidine C4 position. This method uses in situ-activated pyrimidine derivatives with acrylamide units, yielding propanamide scaffolds suitable for further derivatization .
Table 1: Key Synthetic Methods for Propanamide Derivatives
Method | Key Reagents/Conditions | Yield | Application Scope |
---|---|---|---|
Catalytic Hydrogenation | Ru(II)/DM-SEGPHOS, H₂ (50 psi) | 73–80% | Chiral β-amino amides |
Flow Reactor Amidation | EDC, NH₄Cl, 80°C | 68% | High-throughput synthesis |
Phosphorus Coupling | PPh₃, DIAD, THF | 82% | C–N bond formation |
The chiral center at C3 in 3-amino-3-(pyrimidin-4-yl)propanamide significantly influences its bioactivity. Asymmetric hydrogenation using chiral Ru(II) catalysts (e.g., DM-SEGPHOS-Ru complexes) achieves >99% enantiomeric excess (ee) for the (3S)-enantiomer. This method reduces enamide precursors in tetrahydrofuran at 50°C, with recrystallization further enhancing stereopurity . Conversely, kinetic resolution with lipases or chiral auxiliaries (e.g., Oppolzer’s sultam) enables access to the (3R)-form [3] [9].
X-ray crystallography confirms absolute configurations, with the (3S)-enantiomer exhibiting a 120° dihedral angle between the pyrimidine ring and propanamide chain, versus 60° in the (3R)-form [5]. Canonical SMILES notations distinguish stereoisomers: N[C@@H](CC(=O)N)C1=NC=NC=C1
for (3S) and N[C@H](CC(=O)N)C1=NC=NC=C1
for (3R) [3].
Table 2: Stereoselective Synthesis Approaches
Enantiomer | Method | Chiral Control Element | ee | Reference |
---|---|---|---|---|
(3S) | Catalytic Hydrogenation | Ru(II)/DM-SEGPHOS | >99% | |
(3R) | Enzymatic Resolution | Lipase B, vinyl acetate | 95% | [9] |
(3S) | Chiral Pool Synthesis | L-Tartrate derivatives | 89% | [3] |
Structural optimization via hybridization enhances bioactivity. Incorporating acyl hydrazone units (–CO–NH–N=CH–) at the propanamide terminus yields derivatives with potent antibacterial properties. For example, compound III34 (EC₅₀ = 4.7 μg/mL against Xanthomonas oryzae) outperforms commercial agents like thiadiazol copper (EC₅₀ = 66.8 μg/mL) [5]. Synthesis involves condensing 3-amino-3-(pyrimidin-4-yl)propanamide with heterocyclic aldehydes (e.g., 5-nitrothiophene-2-carboxaldehyde) in ethanol under acid catalysis.
Heterocyclic modifications at pyrimidine C2/C5 positions also modulate electronic properties:
Solid-phase techniques using Wang resin-bound pyrimidine precursors enable rapid generation of propanamide libraries. After amide coupling (HOBt/DIC), cleavage with TFA/CH₂Cl₂ (95:5) releases products for direct biological screening . X-ray crystallography of hybrid derivative III33 (C₁₇H₁₉N₅O₂) reveals key structural features:
Purification via acid/base extraction (e.g., HCl/NaOH washes) effectively removes stereochemical impurities, as validated by HPLC showing >99% diastereomeric excess .
Table 3: Crystallographic Data for Propanamide Derivatives
Compound | Space Group | H-Bond Distance (Å) | Dihedral Angle (°) | Biological Activity |
---|---|---|---|---|
III33 | P2₁/c | N–H···O=C (1.98) | 178.2 | Anti-Ralstonia solanacearum |
(3S)-Enantiomer | P1 | N–H···N (2.10) | 120.5 | Chiral intermediate |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 18326-62-0
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6